Methylisopropylamiloride

Beschreibung

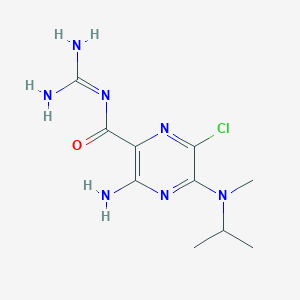

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1151-74-2 |

|---|---|

Molekularformel |

C10H16ClN7O |

Molekulargewicht |

285.73 g/mol |

IUPAC-Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |

InChI |

InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |

InChI-Schlüssel |

LNYIYOTVCVLDST-UHFFFAOYSA-N |

SMILES |

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Kanonische SMILES |

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Synonyme |

5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |

Herkunft des Produkts |

United States |

Molecular Mechanisms of N Methylisopropylamiloride Action

Inhibition of Sodium-Hydrogen Exchangers (NHEs) by N-Methylisopropylamiloride

N-Methylisopropylamiloride is a well-established inhibitor of the Na+/H+ exchanger (NHE) family of proteins. These transporters are crucial for maintaining intracellular pH (pHi) and cell volume in virtually all mammalian cells. researchgate.netbac-lac.gc.ca MIA's interaction with these exchangers is characterized by isoform-specific affinity and distinct kinetic properties.

The various isoforms of the sodium-hydrogen exchanger exhibit different sensitivities to inhibition by MIA and its parent compound, amiloride (B1667095). Generally, the order of sensitivity for amiloride and its analogs is NHE1 > NHE2 >> NHE3 > NHE5 > NHE4. bac-lac.gc.ca MIA, along with other 5-N-substituted amiloride analogs like ethylisopropylamiloride (EIPA), demonstrates significantly greater potency for inhibiting NHE activity compared to amiloride itself. physiology.orgphysiology.org

Studies have shown that MIA can be used to pharmacologically distinguish between different NHE isoforms. For instance, in preimplantation mouse embryos, a biphasic dose-response curve to MIA suggested the activity of two distinct isoforms, putatively identified as NHE1 and NHE3. researchgate.netoup.com At later developmental stages, a component of H+ extrusion resistant to MIA but sensitive to high concentrations of amiloride was identified, suggesting the presence of the less sensitive NHE4 isoform. oup.comoup.com The activity of NHE4 is known to be resistant to amiloride, with an IC50 value approaching 1 mM. oup.com

The inhibitory constants (IC50) highlight the differential potency of MIA and related compounds across NHE isoforms. While specific IC50 values for MIA across all isoforms are not consistently reported in a single study, the relative potencies are well-documented. For comparison, the related analog EIPA shows an IC50 of 0.014 µM for NHE1 in rat parotid acinar cells, while the IC50 for NHE3 is significantly higher, at 6.25 µM in a cell line expressing this isoform. nih.gov This indicates a much higher affinity for NHE1 over NHE3.

Interactive Table: Comparative IC50 Values of Amiloride Analogs for NHE Isoforms Note: Data for MIA is often qualitative or compared relatively to other analogs like EIPA. The table includes EIPA values to illustrate the typical differential sensitivity.

| Compound | NHE Isoform | IC50 (µM) | Cell Type/System |

|---|---|---|---|

| Ethylisopropylamiloride (EIPA) | NHE1 | 0.014 | Rat parotid acinar cells nih.gov |

| Ethylisopropylamiloride (EIPA) | NHE1 | 0.076 | Cell line expressing NHE1 nih.gov |

| Ethylisopropylamiloride (EIPA) | NHE2 | 0.055 | Cell line expressing NHE2 nih.gov |

| Ethylisopropylamiloride (EIPA) | NHE3 | 6.25 | Cell line expressing NHE3 nih.gov |

| Cariporide | NHE1 | 0.08 | Transfected mouse fibroblast cell line nih.gov |

| Cariporide | NHE3 | ~1000 | Transfected mouse fibroblast cell line nih.gov |

| S3226 | NHE1 | 3.6 | Transfected mouse fibroblast cell line nih.gov |

The inhibition of NHEs by amiloride and its analogs, including MIA, is typically rapid and reversible. bac-lac.gc.ca These compounds are thought to act as competitive inhibitors, binding at or near the external Na+ binding site on the transporter. bac-lac.gc.ca This is supported by the observation that high external sodium concentrations can reduce the inhibitory efficacy of these compounds. bac-lac.gc.ca The inhibition kinetics can be complex, as demonstrated in studies on preimplantation mouse embryos where MIA showed a biphasic dose-response curve, indicating interaction with more than one NHE isoform with different affinities. researchgate.netoup.com

Amiloride and its derivatives, existing primarily as protonated cations at physiological pH, are believed to compete with sodium ions for binding to the external transport site of the NHE. bac-lac.gc.ca The interaction of intracellular H+ with NHEs often displays positive cooperativity, meaning the binding of one proton facilitates the binding of others, leading to transporter activation. nih.gov In contrast, the binding of external Na+ follows simpler Michaelis-Menten kinetics. nih.gov The inhibitory action of MIA is consistent with competitive binding at the external cation binding site, which interferes with the binding of extracellular Na+ and thus prevents the exchange process.

N-Methylisopropylamiloride Effects on Other Ion Transport Systems

While MIA is a potent NHE inhibitor, it is not entirely specific and can affect other ion transport systems, particularly at higher concentrations.

The Na+/K+-ATPase, or sodium pump, is a vital enzyme that maintains the electrochemical gradients for Na+ and K+ across the plasma membrane of all animal cells. mdpi.comwikipedia.org Several studies have shown that amiloride and its more potent analogs, including MIA and EIPA, can directly inhibit the Na+/K+-ATPase. physiology.orgnih.gov In a study using rabbit proximal renal tubules, MIA at concentrations greater than 10⁻⁴ M inhibited ouabain-sensitive oxygen consumption, which is a direct measure of Na+/K+-ATPase activity. physiology.orgphysiology.org This inhibition of the sodium pump suggests that some of the physiological effects observed with MIA might be due to actions on targets other than NHEs. physiology.org The inhibitory potency against the Na+/K+-ATPase for amiloride analogs follows the order of EIPA > dimethylamiloride (DMA) > amiloride. nih.gov

The specificity of MIA is limited, and cross-reactivity with other transporters has been noted, though detailed kinetic studies for MIA on every transporter are not always available.

KCNN4 (Gardos Channel): The KCNN4 channel, also known as the Gardos channel or an intermediate-conductance calcium-activated potassium channel, plays a role in cell volume homeostasis by mediating potassium efflux. nih.govuniprot.orguniprot.orgnih.gov While amiloride and its analogs are known to have broad effects, specific inhibitory data for MIA on the KCNN4 channel is not prominently featured in the reviewed literature. However, given the structural similarities to amiloride, which has a wide range of effects, an interaction cannot be entirely ruled out without direct investigation.

Monocarboxylate Transporters (MCTs): MCTs are responsible for the proton-linked transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes. wikipedia.orguniprot.org There is no direct evidence from the provided search results indicating that MIA significantly inhibits MCTs. Studies on MCT inhibition typically focus on other compounds like α-cyano-4-hydroxycinnamic acid (CHC), AR-C155858, and AZD3965. wikipedia.orgbiorxiv.org While some amiloride analogs have broad inhibitory profiles, a specific, potent interaction between MIA and MCTs has not been established.

Influence of N-Methylisopropylamiloride on Anion Exchangers (e.g., HCO3-/Cl- exchangers, AE2)

N-Methylisopropylamiloride (MIA) and its parent compound, amiloride, are known to affect the function of various ion exchangers, which are critical for maintaining cellular pH and ion gradients. Among these are the anion exchangers, such as the bicarbonate/chloride (HCO3-/Cl-) exchangers.

Research has indicated that amiloride derivatives can inhibit the activity of these anion exchangers. The anion exchanger family includes proteins responsible for the transport of anions across cellular membranes. wikipedia.org One of the key members of this family is the Anion Exchanger 2 (AE2), also known as SLC4A2, which is functionally similar to the Band 3 Cl-/HCO3- exchange protein. wikipedia.org AE2 plays a role in basolateral membrane HCO3- transport in the gastrointestinal tract and is involved in processes like spermiogenesis and osteoclast function in mice. wikipedia.orgnih.gov

The regulation of AE2 is complex and can be influenced by developmental and hormonal factors. For instance, studies in rats have shown that AE2 mRNA levels in the intestine are regulated during development. nih.gov While direct studies on the specific interaction between MIA and AE2 are limited, the known inhibitory effects of amiloride analogs on anion exchangers suggest a potential for MIA to modulate the function of AE2. The consequence of such inhibition would be an alteration in intracellular pH, which could have wide-ranging effects on cellular physiology. The potency of this inhibition often follows the order of methylisopropylamiloride being greater than dimethylamiloride, which is greater than amiloride. cnjournals.com

N-Methylisopropylamiloride Impact on Cellular Bioenergetics and Metabolism

Direct and Indirect Inhibition of Mitochondrial ATP Production by N-Methylisopropylamiloride

N-Methylisopropylamiloride has been shown to directly and indirectly inhibit the production of adenosine (B11128) triphosphate (ATP) in mitochondria. Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation, a process that relies on the mitochondrial respiratory chain. elifesciences.orgembopress.org

A key mechanism of MIA's action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). frontiersin.orgwikipedia.org This enzyme complex is the first and largest of the respiratory chain and is essential for transferring electrons from NADH to ubiquinone. wikipedia.org Inhibition of complex I disrupts the electron transport chain, leading to a decrease in the proton motive force required for ATP synthase to produce ATP. biorxiv.org This direct inhibition of a crucial component of the respiratory chain significantly curtails the cell's ability to generate energy through oxidative phosphorylation. The consequences of mitochondrial complex I inhibition are significant and have been linked to various pathological conditions. nih.gov

Indirectly, MIA's effects on ion transport can also impact mitochondrial ATP production. By altering intracellular ion concentrations, MIA can create an environment that is less favorable for optimal mitochondrial function, further contributing to a reduction in ATP synthesis.

N-Methylisopropylamiloride-Mediated Alterations in Cellular Oxidative Metabolism

The inhibition of mitochondrial complex I by N-Methylisopropylamiloride leads to profound alterations in cellular oxidative metabolism. With oxidative phosphorylation impaired, cells are forced to adapt their metabolic strategies to meet their energy demands.

One of the primary consequences is a shift towards glycolysis, the metabolic pathway that breaks down glucose to produce ATP. nih.gov While glycolysis is a less efficient means of ATP production compared to oxidative phosphorylation, it becomes a critical survival mechanism for cells with compromised mitochondrial function. frontiersin.org This metabolic switch is often characterized by an increase in glucose uptake and lactate excretion. nih.gov

The disruption of the electron transport chain by MIA can also lead to an increase in the production of reactive oxygen species (ROS). frontiersin.orgmdpi.com While ROS are normal byproducts of metabolism, their overproduction can lead to oxidative stress, a condition characterized by an imbalance between oxidants and antioxidants. mdpi.commdpi.com Oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction. mdpi.com

The table below summarizes the research findings on the impact of N-Methylisopropylamiloride on cellular bioenergetics and metabolism.

| Parameter | Effect of N-Methylisopropylamiloride | Mechanism | Consequence |

| Mitochondrial ATP Production | Inhibition | Direct inhibition of mitochondrial complex I. frontiersin.orgwikipedia.org | Decreased cellular energy supply from oxidative phosphorylation. |

| Cellular Metabolism | Shift towards glycolysis | Compensatory mechanism for reduced mitochondrial ATP production. nih.govfrontiersin.org | Increased glucose uptake and lactate production. |

| Oxidative Stress | Potential for increased ROS production | Disruption of the electron transport chain. frontiersin.orgmdpi.com | Cellular damage due to an imbalance between oxidants and antioxidants. mdpi.commdpi.com |

Experimental Models for N Methylisopropylamiloride Research

In Vitro Mammalian Cell Lines and Primary Cell Cultures

The study of N-Methylisopropylamiloride in cultured mammalian cells has been instrumental in elucidating its cellular targets and functional consequences.

Studies in Transformed and Non-Transformed Fibroblast Lines (e.g., Chinese Hamster Ovary (CHO-K1) cells, Swiss 3T3 cells)

Fibroblast cell lines, both transformed and non-transformed, have served as valuable models for investigating the effects of MIA. Chinese Hamster Ovary (CHO-K1) cells, a widely used line in biomedical research, have been central to studies on protein glycosylation and the production of therapeutic proteins. nih.govsynabs.befrontiersin.orgmdpi.comnih.gov While direct studies focusing on MIA in CHO-K1 cells are not extensively detailed in the provided results, the characterization of these cells in various experimental contexts highlights their utility as a model system. nih.govsynabs.befrontiersin.orgmdpi.comnih.gov

Swiss 3T3 cells, another fibroblast line derived from mouse embryos, are a common model for studying cellular proliferation and transformation. researchgate.netnih.govjppres.comnih.gov Research has shown that these cells are responsive to various signaling pathways that regulate growth and cytoskeletal organization. auctoresonline.org For instance, studies have explored the impact of different substances on signaling pathways like the ERK1/2 MAPK pathway, which is crucial for cell proliferation. auctoresonline.org

Research in Epithelial Cell Models (e.g., Rabbit Proximal Renal Tubule Suspensions, Human Mammary Epithelial Cells)

Epithelial cells, which line the surfaces of organs and cavities throughout the body, have been a key focus of MIA research due to their active ion transport mechanisms.

Rabbit Proximal Renal Tubule Suspensions: Studies using suspensions of rabbit proximal renal tubules have been critical in understanding the renal effects of amiloride (B1667095) and its analogs. physiology.orgnih.govarizona.edunih.gov Research has demonstrated that at concentrations greater than 10⁻⁴ M, both MIA and its analog, ethylisopropylamiloride, inhibit ouabain-sensitive oxygen consumption, which is a direct measure of Na+-K+-ATPase activity. physiology.org This indicates a direct inhibition of the Na,K-ATPase. physiology.orgnih.gov Furthermore, these amiloride analogs were found to inhibit mitochondrial ATP production, an effect not observed with amiloride itself. physiology.org These findings suggest that the primary effects of MIA on rabbit proximal tubules involve the inhibition of both the Na+-K+-ATPase and oxidative metabolism. physiology.org

Human Mammary Epithelial Cells: Research on human mammary epithelial cells has provided insights into the complex signaling pathways governing cell survival, proliferation, and differentiation. researchgate.netmolonc.caplos.orgnih.gov While direct studies on MIA's effects on these cells are not prominent in the search results, the extensive characterization of these cells, including their hormonal responses and gene expression profiles, establishes them as a relevant model for investigating compounds that affect cell growth and ion transport. researchgate.netmolonc.caplos.orgnih.gov

Preimplantation Embryonic Development Models

The study of MIA in the context of early embryonic development has revealed its significant impact on fundamental processes required for successful embryogenesis.

Mouse Oocytes and Early Embryonic Stages (1-cell, 2-cell, 8-cell, Blastocyst, Inner Cell Mass, Trophoblast)

The mouse oocyte and early embryo serve as a critical model for understanding the molecular and cellular events of preimplantation development. nih.govgeneticsmr.orgnih.govmdpi.comresearchgate.net Research has shown that mitochondrial calcium homeostasis is vital for early embryonic development. nih.gov Disruptions in mitochondrial calcium can lead to a lower rate of pronucleus formation and subsequent development to the 2-cell stage. nih.gov Furthermore, such disruptions can alter global genomic DNA methylation and the expression of genes related to DNA methylation, impairing the developmental competence of oocytes. nih.gov The early embryonic stages are heavily reliant on maternally stored mRNAs and proteins until the activation of the zygotic genome. mdpi.com

Advanced Methodologies in N Methylisopropylamiloride Investigations

Quantitative Intracellular pH Measurement Techniques (e.g., Ratiometric Fluorescence Imaging with BCECF-AM, Fura-2 AM)

The ability of N-Methylisopropylamiloride to inhibit Na+/H+ exchangers (NHE) directly impacts intracellular pH (pHi). Therefore, accurate measurement of pHi is fundamental to understanding its mechanism of action. Ratiometric fluorescence imaging is a powerful technique for this purpose, offering a quantitative and dynamic view of pHi changes in living cells.

BCECF-AM , a cell-permeant acetoxymethyl ester of a pH-sensitive fluorescent dye, is widely used in these studies. medchemexpress.comdojindo.com Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator BCECF inside. caymanchem.com BCECF exhibits pH-dependent changes in its fluorescence excitation spectrum, allowing for ratiometric measurement. caymanchem.com The ratio of fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) is calculated, providing a measure of pHi that is independent of dye concentration, path length, and instrumental factors. caymanchem.com This method has a pKa of approximately 6.98, making it ideal for measuring cytosolic pH changes around the physiological range. thermofisher.com

Similarly, Fura-2 AM , primarily known as a calcium indicator, can also be used for pHi measurements, although it is less common for this application. Its fluorescence is also pH-sensitive, and ratiometric techniques can be applied.

The general workflow for these experiments involves:

Loading cells with the AM ester of the fluorescent dye.

Washing the cells to remove extracellular dye.

Exposing the cells to stimuli that alter pHi, in the presence or absence of N-Methylisopropylamiloride.

Capturing fluorescence images at the two excitation wavelengths.

Calculating the fluorescence ratio to determine pHi.

These techniques have been instrumental in demonstrating the inhibitory effect of N-Methylisopropylamiloride on NHE activity, as evidenced by its ability to block the recovery of pHi following an acid load.

Radiometric and Spectrophotometric Assays for Ion Transport Kinetics (e.g., 22Na+ Flux, O2 Consumption)

To directly measure the movement of ions across the cell membrane, radiometric assays utilizing radioisotopes are employed. The use of 22Na+ , a radioactive isotope of sodium, is a classic and direct method to quantify Na+ influx and efflux.

In a typical 22Na+ flux assay , cells are pre-loaded with 22Na+. The rate of 22Na+ extrusion from the cells is then measured over time. The addition of N-Methylisopropylamiloride allows researchers to determine its inhibitory effect on Na+ transport pathways, particularly the Na+/H+ exchanger. A decrease in the rate of 22Na+ efflux in the presence of the inhibitor provides a direct measure of its potency and efficacy.

Spectrophotometric assays can also be used to indirectly assess ion transport kinetics by measuring related cellular metabolic activities. For instance, changes in O2 consumption can reflect alterations in cellular metabolism that are secondary to changes in ion transport and cellular energetics.

Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp, Ussing Chamber Techniques)

Electrophysiological techniques provide a real-time and high-resolution measurement of ion channel and transporter activity.

The whole-cell patch-clamp technique is a powerful method for studying ion channels and electrogenic transporters in individual cells. nih.govyoutube.comnih.gov This technique allows for the control of the membrane potential while recording the currents flowing across the cell membrane. youtube.com In the context of N-Methylisopropylamiloride research, this method can be used to study its effects on various ion channels, such as the epithelial sodium channel (ENaC), which is also a target for amiloride (B1667095) and its analogs. By applying N-Methylisopropylamiloride to the cell while recording membrane currents, its inhibitory or modulatory effects on specific channels can be precisely quantified.

The Ussing chamber technique is used to measure ion transport across epithelial tissues. The epithelium is mounted between two chambers, allowing for the independent control and measurement of the solutions on either side of the tissue. This setup enables the measurement of short-circuit current, a measure of net ion transport across the epithelium. The Ussing chamber is particularly useful for studying the effects of N-Methylisopropylamiloride on transepithelial Na+ absorption, primarily mediated by ENaC in tissues like the kidney and colon.

Molecular and Cellular Biology Approaches for Target Identification and Expression Profiling (e.g., RT-PCR for NHE Isoforms, Immunostaining)

To identify the specific molecular targets of N-Methylisopropylamiloride and to understand their distribution, a range of molecular and cellular biology techniques are employed.

Reverse transcription-polymerase chain reaction (RT-PCR) is used to determine the expression levels of the messenger RNA (mRNA) for different isoforms of the Na+/H+ exchanger (NHE). nih.gov This allows researchers to identify which NHE isoforms are present in a particular cell type or tissue and to investigate whether N-Methylisopropylamiloride has differential effects on cells expressing different isoforms. For example, studies have used RT-PCR to demonstrate the expression of NHE1 and NHE8 in alveolar epithelial cells. nih.gov

Immunostaining , which includes techniques like immunocytochemistry and immunohistochemistry, utilizes antibodies to visualize the subcellular localization and expression levels of target proteins. Antibodies specific to different NHE isoforms can be used to determine their distribution within cells and tissues. This information is crucial for correlating the physiological effects of N-Methylisopropylamiloride with the presence of its molecular targets.

Structure-Activity Relationship (SAR) Studies of N-Methylisopropylamiloride and Related Amiloride Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For N-Methylisopropylamiloride, SAR studies involve synthesizing and testing a series of related amiloride analogs to identify the key molecular features responsible for their potency and selectivity as inhibitors of ion transporters. nih.govnih.gov

These studies have revealed several important insights:

The Guanidino Group: The unsubstituted guanidino group of amiloride is critical for its activity. nih.gov

5-Position Substitutions: Modifications at the 5-amino group of the pyrazine (B50134) ring can significantly enhance the potency of amiloride analogs for inhibiting the Na+/H+ exchanger. nih.gov For instance, substituting the 5-amino group with alkyl or alkenyl groups has produced compounds up to 140 times more potent than amiloride. nih.gov

6-Position Substitutions: Substituents at the 6-position of the pyrazine ring can influence the duration of the block of epithelial Na+ channels. nih.gov

These SAR studies have been instrumental in the development of more potent and selective amiloride analogs, including N-Methylisopropylamiloride and 5-(N-ethyl-N-isopropyl)amiloride (EIPA). mdpi.com

Interactive Table: Structure-Activity Relationship of Amiloride Analogs

| Compound | Modification | Effect on Na+/H+ Exchanger Inhibition |

|---|---|---|

| Amiloride | Parent Compound | Baseline activity |

| 5-(N-methyl-N-isopropyl)amiloride | Methyl and isopropyl substitution at the 5-amino group | Increased potency compared to amiloride |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Ethyl and isopropyl substitution at the 5-amino group | High potency inhibitor |

| Analogs with substituted guanidino group | Modification of the guanidino moiety | Almost inactive molecules nih.gov |

This table is for illustrative purposes and represents generalized findings from SAR studies.

Comparative Studies with Other Ion Transport Modulators

To better understand the specific effects and potential therapeutic applications of N-Methylisopropylamiloride, its activity is often compared with that of other ion transport modulators. nih.govnih.gov These studies help to delineate its unique pharmacological profile.

For example, the effects of N-Methylisopropylamiloride on inflammatory responses have been compared to other ion transport modulators like amiloride, furosemide, and verapamil. nih.govresearchgate.net In one study, while many ion transport modulators inhibited nitric oxide production in macrophages, amiloride and its analogs were shown to enhance the expression of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govresearchgate.net

These comparative analyses are crucial for identifying the most suitable compound for a specific research question or potential therapeutic application and for understanding the broader implications of modulating ion transport in various physiological and pathological contexts.

Future Directions and Unexplored Research Avenues of N Methylisopropylamiloride

Identification of Novel Molecular Targets Beyond Known Ion Transporters

While N-Methylisopropylamiloride is a well-characterized inhibitor of Na+/H+ exchangers (NHEs), the extent of its molecular interactions beyond this protein family is largely uncharted territory. The primary mechanism attributed to MIA involves its binding to NHEs, which are crucial for maintaining intracellular pH and cell volume. However, the possibility of "off-target" effects, where a compound interacts with unintended proteins, is a common phenomenon in pharmacology. Identifying such interactions is critical for a comprehensive understanding of a compound's biological activity and for anticipating potential secondary effects.

Future research should prioritize the systematic identification of novel binding partners for MIA. Modern proteomics-based approaches, such as affinity purification-mass spectrometry, could be employed. In this technique, MIA is immobilized on a solid support and used as "bait" to capture interacting proteins from cell or tissue lysates. These captured proteins can then be identified and quantified, revealing a potential network of previously unknown molecular targets.

Furthermore, genome-wide screening techniques using models like yeast could reveal non-canonical pathways affected by MIA. nih.gov By exposing a library of gene-deletion yeast strains to the compound, researchers can identify genes whose absence confers hypersensitivity or resistance, thereby implicating those gene products or pathways in the drug's mechanism of action. nih.gov While yeast lacks the specific NHE isoforms found in mammals, this approach can uncover effects on highly conserved core cellular processes. nih.gov Investigations into whether MIA affects other types of ion channels or transporters, such as acid-sensing ion channels (ASICs) which are also modulated by pH, could also yield new insights. nih.gov The discovery of novel targets would not only refine our understanding of MIA but could also open new therapeutic possibilities.

Investigation of Isoform-Specific Modulatory Effects Across Diverse Cell Types and Physiological Contexts

The Na+/H+ exchanger family comprises multiple isoforms (NHE1-NHE9), each with distinct tissue distribution, subcellular localization, and regulatory properties. researchgate.net A significant gap in the current knowledge is a detailed understanding of how N-Methylisopropylamiloride differentially modulates these various isoforms. Evidence suggests that MIA does not affect all NHE isoforms uniformly.

Studies in preimplantation mouse embryos have shown that MIA exhibits a biphasic dose-response curve, indicating that it inhibits at least two different NHE isoforms with varying potencies. researchgate.netoup.com These have been putatively identified as NHE1 and NHE3. researchgate.netoup.com In these embryonic models, an MIA-resistant component of Na+/H+ exchange has also been observed, which may be attributable to other isoforms like NHE4. researchgate.netoup.com This isoform-specific activity is critical, as the physiological role of each NHE is unique. For instance, NHE1 is ubiquitously expressed and central to pHi regulation and cell volume control in most cells, while NHE3 is predominantly found in the apical membrane of epithelial cells in the kidney and intestine, playing a key role in sodium absorption.

Future research must systematically characterize the inhibitory profile of MIA across the full panel of NHE isoforms. This requires expressing individual human NHE isoforms in cell lines that lack endogenous exchangers and then determining the precise inhibitory constants (Ki) of MIA for each. Such studies would clarify, for example, whether MIA is more selective for NHE1 over NHE3, or if it has significant effects on brain-specific (NHE5) or organellar isoforms (NHE6, NHE7, NHE9). This detailed characterization is essential for predicting the compound's effects in different tissues and disease states, such as cardiac ischemia, where NHE1 is a key player, or in digestive physiology, where NHE3 is dominant.

Table 1: Observed Isoform-Specific Effects of N-Methylisopropylamiloride in Mouse Embryos

| NHE Isoform (Putative) | Cell/Tissue Stage | Observed Effect of MIA | Citation |

| NHE1 | Oocyte, 1-cell, 2-cell | Sensitive to inhibition (contributes to biphasic dose-response) | researchgate.netoup.com |

| NHE3 | Oocyte, 1-cell, 2-cell | Sensitive to inhibition (contributes to biphasic dose-response) | researchgate.netoup.com |

| NHE3 | Blastocyst (Inner Cell Mass) | Activity is lost or significantly reduced | researchgate.netoup.comresearchgate.net |

| NHE4 | Blastocyst (Inner Cell Mass) | Putatively responsible for MIA-resistant NHE activity | oup.com |

Elucidation of Downstream Signal Transduction Pathways Regulated by N-Methylisopropylamiloride

The inhibition of Na+/H+ exchangers by N-Methylisopropylamiloride does more than just alter intracellular pH; it has the potential to influence a wide array of downstream signal transduction pathways. The NHE1 isoform, a primary target of MIA, is not merely a transporter but also acts as a plasma membrane scaffold, linking the cytoskeleton to extracellular signals. Its cytoplasmic C-terminal domain is a hub for regulatory inputs, including phosphorylation by various protein kinases, and it plays a role in mediating signals from growth factors. researchgate.net

By modulating NHE1 activity, MIA can indirectly influence these interconnected signaling networks. For example, growth factor stimulation often leads to an activation of NHE1, causing a slight intracellular alkalinization that is permissive for cell proliferation and migration. By blocking this pH shift, MIA could attenuate the downstream effects of growth factors like epidermal growth factor (EGF) or transforming growth factor-beta (TGF-β). researchgate.netnih.gov

Future investigations should focus on mapping these downstream consequences. Key questions include:

Protein Kinase Cascades: How does MIA-induced pHi modulation affect the activity of pH-sensitive kinases and phosphatases? Many signaling proteins, including those in the MAP kinase (MAPK) pathway, are known to have pH-dependent activity. mdpi.comnih.govwikipedia.org It is plausible that MIA could alter signaling through cascades like the JNK and ERK pathways, which are central to cellular responses to stress, proliferation, and differentiation.

Transcriptional Regulation: Do the pHi changes induced by MIA lead to altered gene expression? The activity of certain transcription factors can be influenced by the cellular pH environment. Research is needed to determine if MIA treatment leads to changes in the expression of genes involved in cell cycle progression, apoptosis, or cell motility.

Cytoskeletal Dynamics: Given NHE1's role as a membrane anchor for the actin cytoskeleton, does its inhibition by MIA affect cell adhesion, migration, and morphology? This is particularly relevant in contexts like cancer metastasis, where NHE1 activity is often upregulated.

Q & A

Q. Methodological Answer :

- Synthesis : Follow stepwise organic synthesis protocols, ensuring precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity). For novel derivatives, validate purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Characterization : Include melting point, solubility profiles, and spectral data (IR, UV-Vis) in supplementary materials. For reproducibility, document reagent sources (e.g., Sigma-Aldrich, ≥99% purity) and storage conditions (e.g., desiccated at −20°C) .

Basic: What in vitro assays are standard for evaluating MIA’s ion channel inhibition efficacy?

Q. Methodological Answer :

- Cell-Based Assays : Use patch-clamp electrophysiology on HEK-293 cells expressing target channels (e.g., NHE-1). Include positive controls (e.g., amiloride) and negative controls (vehicle-only) .

- Dosage Optimization : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Calculate IC values using nonlinear regression (GraphPad Prism) and report SEM .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values for MIA across studies?

Q. Methodological Answer :

- Data Analysis : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as cell line heterogeneity (e.g., primary vs. immortalized cells) or assay duration differences .

- Replication : Reproduce key studies under standardized conditions (e.g., identical buffer pH, temperature). Use meta-analysis (random-effects model) to quantify variance and publish negative results to reduce publication bias .

Advanced: What statistical methods are optimal for analyzing MIA’s dose-dependent effects in preclinical models?

Q. Methodological Answer :

- Parametric Tests : Apply ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk test). For non-normal data, use Kruskal-Wallis with Dunn’s correction .

- Power Analysis : Predefine sample sizes (G*Power software) to ensure adequate statistical power (β ≥ 0.8) and avoid Type II errors. Report confidence intervals (95% CI) for effect sizes .

Advanced: How to design a study investigating MIA’s off-target effects using multi-omics approaches?

Q. Methodological Answer :

- Hypothesis-Driven Design : Use PICOT framework: Population (e.g., murine cardiomyocytes), Intervention (MIA 10 µM), Comparison (untreated controls), Outcome (transcriptomic/proteomic changes), Time (24–72h) .

- Multi-Omics Integration : Pair RNA-seq with LC-MS/MS proteomics. Validate hits via CRISPR knockouts and pathway enrichment (DAVID, STRING). Deposit raw data in public repositories (e.g., GEO, PRIDE) .

Basic: What ethical guidelines apply to in vivo studies using MIA?

Q. Methodological Answer :

- Animal Welfare : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding). Obtain IACUC approval and justify sample sizes (3Rs principle) .

- Data Transparency : Disclose conflicts of interest and publish protocols on platforms like Protocols.io to enhance reproducibility .

Advanced: How can researchers validate MIA’s mechanism of action in complex physiological systems?

Q. Methodological Answer :

- Redundancy Checks : Combine genetic (siRNA knockdown) and pharmacological (competitive inhibitors) approaches. Use FRET-based biosensors for real-time ion flux monitoring .

- Cross-Validation : Compare results across models (e.g., isolated organelles vs. whole tissue). Perform molecular docking (AutoDock Vina) to predict binding affinities and validate via mutagenesis .

Basic: What are the best practices for reporting MIA’s physicochemical properties in manuscripts?

Q. Methodological Answer :

- IUPAC Compliance : Use ChemDraw for structure depiction and assign systematic names. Tabulate logP, pKa, and stability data (e.g., accelerated degradation studies at 40°C/75% RH) .

- Supplementary Data : Provide crystallographic data (CCDC deposition) or 2D-NMR spectra in .cif/.mnova formats .

Advanced: How to address batch-to-batch variability in MIA synthesis for large-scale studies?

Q. Methodological Answer :

- Quality Control : Implement in-process checks (TLC, GC-MS) and SOPs for critical steps (e.g., recrystallization). Use DOE (Design of Experiments) to optimize reaction yield and purity .

- Interlab Validation : Distribute batches to independent labs for blind testing. Report interlab CV% in publications .

Advanced: What computational tools can predict MIA’s pharmacokinetic profile prior to in vivo testing?

Q. Methodological Answer :

- In Silico Modeling : Use SwissADME for bioavailability radar plots and PBPK modeling (GastroPlus) for absorption/distribution predictions. Validate with in vitro Caco-2 permeability assays .

- Metabolite Prediction : Employ GLORY/Xu et al. algorithms to identify Phase I/II metabolites and prioritize LC-MS/MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.